molecular formula C23H23N5O B2502490 (E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941897-36-5

(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2502490
CAS No.: 941897-36-5
M. Wt: 385.471
InChI Key: AXHNDFIHVJRNGP-DTQAZKPQSA-N
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Description

Its structure features:

  • A triazolopyrimidine core with a 4,7-dihydro configuration.
  • A methyl group at position 5.
  • An (E)-configured 1-phenylprop-1-en-2-yl substituent at position 6.
  • An N-(o-tolyl) carboxamide group at position 6.

These substituents influence its physicochemical properties and biological interactions. The (E)-stereochemistry of the propenyl group and the ortho-methyl (o-tolyl) carboxamide are critical for its structural uniqueness .

Properties

IUPAC Name

5-methyl-N-(2-methylphenyl)-7-[(E)-1-phenylprop-1-en-2-yl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-15-9-7-8-12-19(15)27-22(29)20-17(3)26-23-24-14-25-28(23)21(20)16(2)13-18-10-5-4-6-11-18/h4-14,21H,1-3H3,(H,27,29)(H,24,25,26)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHNDFIHVJRNGP-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C(=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2/C(=C/C4=CC=CC=C4)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which have been reported to exhibit various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C23H23N5O
  • Molecular Weight : 385.5 g/mol
  • CAS Number : 941897-36-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below are key findings related to its pharmacological properties:

Antimicrobial Activity

Research indicates that derivatives of triazolopyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacterial strains. In particular:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

  • Compounds with similar structures have shown IC50 values in the range of 0.37 to 0.95 µM against human cancer cells like MCF-7 and HepG2 .
  • Flow cytometry analyses indicated that these compounds can induce apoptosis in cancer cells and disrupt the cell cycle .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Key observations include:

  • The presence of specific substituents on the phenyl and triazole rings significantly influences the potency and selectivity of these compounds .

Case Studies

Several case studies highlight the biological evaluation of triazolopyrimidine derivatives:

StudyFindings
Study 1Investigated a series of triazolopyrimidines for their anticancer properties; found that modifications at the N-position enhanced cytotoxicity against cancer cells .
Study 2Evaluated antimicrobial efficacy against clinical isolates; demonstrated that certain derivatives had potent activity with low MIC values .
Study 3Conducted docking studies revealing strong binding interactions with key enzymes involved in bacterial resistance mechanisms .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity:

Antimicrobial Activity
Studies have shown that derivatives of triazolo-pyrimidines possess antimicrobial properties. In particular, compounds similar to (E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been evaluated for their efficacy against various strains of bacteria and fungi. For example, compounds with similar structures were tested against Mycobacterium tuberculosis, demonstrating promising results against both drug-sensitive and multidrug-resistant strains .

Anticancer Potential
There is emerging evidence that triazolo-pyrimidines can inhibit cancer cell proliferation. The mechanism often involves the modulation of cell cycle progression and apoptosis induction in cancer cells. Compounds designed with specific substituents have been shown to target specific pathways involved in tumor growth .

Anti-inflammatory Properties
Some studies suggest that triazolo-pyrimidine derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This application is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Antimicrobial Activity
    • A study evaluated a series of triazolo-pyrimidine derivatives for their activity against Mycobacterium tuberculosis. The results indicated that certain compounds showed effective inhibition at concentrations as low as 10 μg/mL, suggesting a potential pathway for developing new antitubercular agents .
  • Case Study on Anticancer Activity
    • Research conducted on a related compound demonstrated its ability to induce apoptosis in breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cells while minimizing toxicity to normal cells .
  • Case Study on Anti-inflammatory Effects
    • An investigation into the anti-inflammatory properties of triazolo-pyrimidine derivatives revealed their capacity to reduce inflammation markers in vitro. This suggests potential therapeutic applications in chronic inflammatory diseases .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name R5 R7 R6 Molecular Formula Molecular Weight Key Features
Target Compound Methyl (E)-1-phenylprop-1-en-2-yl N-(o-tolyl) carboxamide C24H24N5O ~410.5 Ortho-tolyl carboxamide; (E)-propenyl stereochemistry
(E)-Ethyl 5-methyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methyl (E)-1-phenylprop-1-en-2-yl Ethyl ester C18H20N4O2 324.4 Ester group enhances lipophilicity; lacks aromatic amide interactions
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Methyl 3,4,5-Trimethoxyphenyl N-(p-tolyl) carboxamide C24H25N6O4 477.5 Para-tolyl group; trimethoxyphenyl enhances electron density
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile 1H-Indol-3-yl 4-Chlorophenyl Carbonitrile C20H12ClN6 389.8 Carbonitrile group increases electrophilicity; indole moiety for π-stacking

Key Observations:

  • Carboxamide vs. Ester/Carbonitrile: The N-(o-tolyl) carboxamide in the target compound may improve hydrogen-bonding capacity compared to esters or carbonitriles .
  • Aryl Substituents at Position 7: The (E)-1-phenylprop-1-en-2-yl group in the target compound introduces steric bulk and conjugation, contrasting with electron-rich (e.g., trimethoxyphenyl) or halogenated (e.g., 4-chlorophenyl) groups in analogs .
  • Ortho vs.

Spectroscopic and Physicochemical Properties

IR and NMR Data:

  • Target Compound: Expected IR peaks include N-H (amide, ~3300 cm⁻¹) and C=O (amide, ~1660 cm⁻¹). The o-tolyl group would show aromatic proton signals at δ 6.8–8.0 ppm in <sup>1</sup>H-NMR .
  • Ethyl Ester Analog (CAS 941897-34-3): Lacks N-H stretch but shows ester C=O at ~1700 cm⁻¹. Ethyl groups exhibit triplet (δ 1.23 ppm) and quartet (δ 4.14 ppm) signals .
  • Trimethoxyphenyl Derivative: Distinct OCH3 signals at δ ~3.8 ppm and aromatic protons from trimethoxyphenyl .

Solubility and Lipophilicity:

  • The carboxamide group in the target compound likely improves water solubility compared to esters or carbonitriles.
  • The (E)-propenyl group may increase rigidity and reduce conformational flexibility, affecting membrane permeability .

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